C12H16N6O4S

Description

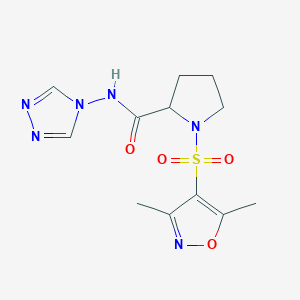

C₁₂H₁₆N₆O₄S is a heterocyclic organic compound containing sulfur, nitrogen, and oxygen atoms. Its molecular weight is 340.36 g/mol, calculated as follows:

- Carbon (C): 12 × 12.01 = 144.12

- Hydrogen (H): 16 × 1.01 = 16.16

- Nitrogen (N): 6 × 14.01 = 84.06

- Oxygen (O): 4 × 16.00 = 64.00

- Sulfur (S): 1 × 32.07 = 32.07

Properties

Molecular Formula |

C12H16N6O4S |

|---|---|

Molecular Weight |

340.36 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H16N6O4S/c1-8-11(9(2)22-16-8)23(20,21)18-5-3-4-10(18)12(19)15-17-6-13-14-7-17/h6-7,10H,3-5H2,1-2H3,(H,15,19) |

InChI Key |

SZARIWCKLWQSSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with a guanine derivative under specific conditions. The process may include:

Protection of Functional Groups: Protecting the amino and carboxyl groups of L-cysteine to prevent unwanted side reactions.

Coupling Reaction: Reacting the protected L-cysteine with a guanine derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various acylating agents or alkylating agents under controlled pH and temperature.

Major Products

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol-containing monomers.

Substitution: Acylated or alkylated derivatives with modified functional groups.

Scientific Research Applications

S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular processes involving cysteine and guanine derivatives.

Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant and anti-inflammatory treatments.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Modulation: Affecting signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include oxythiamine (C₁₂H₁₆N₃O₂S) and 1,2-benzoxazol-5-amine (C₇H₆N₂O) , along with other structurally related heterocycles.

Table 1: Molecular Properties Comparison

Insights :

- Molecular Weight : C₁₂H₁₆N₆O₄S is heavier than both oxythiamine and 1,2-benzoxazol-5-amine, likely reducing its solubility and membrane permeability compared to the latter .

- Nitrogen Content : The high nitrogen count in C₁₂H₁₆N₆O₄S suggests stronger hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.